molecular formula C26H25N3O3S2 B2510857 4-(azepane-1-sulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 361173-85-5

4-(azepane-1-sulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B2510857
CAS No.: 361173-85-5
M. Wt: 491.62
InChI Key: OVGSIJKASLTKNL-UHFFFAOYSA-N
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Description

4-(azepane-1-sulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepane-1-sulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-aminobenzamide with appropriate reagents.

    Introduction of the Azepane-1-sulfonyl Group: The azepane-1-sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Benzothiazolyl Group: The final step involves the coupling of the benzothiazolyl group to the benzamide core, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(azepane-1-sulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazolyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(azepane-1-sulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(azepane-1-sulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(azepane-1-sulfonyl)-phenyl-acrylic acid
  • 1-[4-(azepane-1-sulfonyl)phenyl]ethan-1-one
  • 4-(azepane-1-sulfonyl)-benzoic acid

Uniqueness

Compared to similar compounds, 4-(azepane-1-sulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its benzothiazolyl group, in particular, may offer unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c30-25(19-11-15-22(16-12-19)34(31,32)29-17-5-1-2-6-18-29)27-21-13-9-20(10-14-21)26-28-23-7-3-4-8-24(23)33-26/h3-4,7-16H,1-2,5-6,17-18H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGSIJKASLTKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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